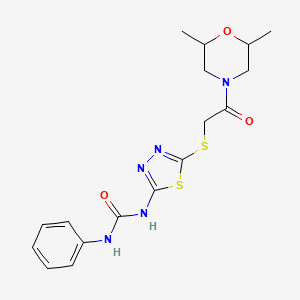

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Descripción

Propiedades

IUPAC Name |

1-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c1-11-8-22(9-12(2)25-11)14(23)10-26-17-21-20-16(27-17)19-15(24)18-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H2,18,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXNRKUUKVQRIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a complex organic compound that incorporates a thiadiazole ring and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 425.5 g/mol. Its structure features a thiadiazole ring which is known for its diverse pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀FN₅O₃S₂ |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 898461-72-8 |

Anticancer Activity

Recent studies have demonstrated that derivatives of the thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations using the MTT assay showed that compounds similar to 1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea displayed promising activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values indicated effective antitumor activity compared to standard drugs like 5-Fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A series of studies indicated that derivatives of the thiadiazole ring exhibited moderate to excellent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the thiadiazole structure demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of this compound have shown potential in other areas:

- Antiinflammatory : Some studies suggest significant anti-inflammatory effects.

- Antiviral : Preliminary data indicate potential activity against certain viral infections.

Case Studies

- Anticancer Efficacy :

- Antimicrobial Screening :

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2,6-dimethylmorpholino-2-oxoethylthio substituent. Comparable derivatives (Table 1) exhibit variations in substituents, such as benzylthio, chlorobenzylthio, or methoxyphenoxy groups, which significantly influence physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Substituent(s) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5e | 4-Chlorobenzylthio, phenoxyacetamide | 74 | 132–134 |

| 5h | Benzylthio, phenoxyacetamide | 88 | 133–135 |

| 5j | 4-Chlorobenzylthio, phenoxyacetamide | 82 | 138–140 |

| Target | 2,6-Dimethylmorpholino-2-oxoethylthio, phenylurea | N/A | N/A |

Data sourced from . Target compound data inferred from structural analogs.

Key observations:

Q & A

Q. What statistical frameworks are recommended for analyzing contradictory data in multi-center studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.